Cytotoxicity vs. High-Potency Comparators
Rabdoserrin A exhibits demonstrable in vitro cytotoxicity against cultured HeLa (cervical carcinoma) cells [1]. However, in a 2016 comprehensive screening of 16 diterpenoids from the same Isodon serra source, Rabdoserrin A was not among the three most cytotoxic compounds identified (serrin F, rabdocoestin B, and 1α,11β-dihydroxy-1α,11β-acetonide-7α,20-epoxy-ent-kaur-16-en-15-one), which achieved IC50 values ranging from 0.7 to 4.6 μM across five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) [2]. This positions Rabdoserrin A as a moderate-activity reference compound rather than a maximum-potency cytotoxic lead. In a separate study, serrin A and serrin B (structurally related compounds co-occurring in I. serra) exhibited IC50 < 10 μM against two human cancer cell lines [3].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | Positive in vitro cytotoxicity detected against HeLa cells; quantitative IC50 not reported in primary literature |
| Comparator Or Baseline | Serrin F: IC50 0.7–4.6 μM (HL-60, SMMC-7721, A-549, MCF-7, SW480); Serrin A/Serpin B: IC50 < 10 μM (two human cancer cell lines) |
| Quantified Difference | Serrin F exhibits IC50 values 2–14× lower (more potent) than the reported <10 μM threshold for serrin A/B; Rabdoserrin A potency is moderate within this spectrum |
| Conditions | HeLa cell culture (Rabdoserrin A); five human tumor cell lines HL-60, SMMC-7721, A-549, MCF-7, SW480 (comparators) |
Why This Matters
For researchers requiring a moderate-activity ent-kaurane diterpenoid as a reference standard or for mechanistic studies where maximum cytotoxicity is not the primary endpoint, Rabdoserrin A offers a defined activity tier distinct from high-potency leads like serrin F.
- [1] Jin RL, Cheng PY, Xu GY. The structure of rabdoserrin A, isolated from Rabdosia serra (Maxim) Hara. Acta Pharmaceutica Sinica. 1985;20(5):366-371. View Source
- [2] Wan J, Jiang HY, Tang JW, et al. Bioactive ent-kaurane diterpenoids from Isodon serra. Phytochemistry. 2016;130:244-251. View Source
- [3] Wang WQ, Xuan LJ. ent-6,7-Secokaurane diterpenoids from Rabdosia serra and their cytotoxic activities. Phytochemistry. 2016;122:119-125. View Source
